2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core with two chlorine atoms at the 2- and 6-positions. The sulfonamide nitrogen is substituted with a ((2-(thiophen-3-yl)pyridin-3-yl)methyl) group, combining a pyridine ring (substituted at position 3 with a thiophene) and a methylene linker.
Properties
IUPAC Name |
2,6-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c17-13-4-1-5-14(18)16(13)24(21,22)20-9-11-3-2-7-19-15(11)12-6-8-23-10-12/h1-8,10,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVHVOZDKFOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved through a condensation reaction between 2-bromopyridine and thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The next step involves the reaction of the pyridine intermediate with 2,6-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the synthesis. Additionally, solvent recycling and the use of greener reagents may be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzene ring.
Oxidation and Reduction: The thiophene and pyridine rings can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the protein’s function.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Derivatives
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
- Structure: A styrylquinoline sulfonamide with methoxy groups on both the benzene and quinoline rings.
- Synthesis: Reacts benzenesulfonyl chloride with a styrylquinoline derivative in pyridine, catalyzed by DMAP .
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structure : Contains a trifluoromethyl group on the benzene ring and a benzyloxy-substituted pyridine.
- Synthesis : Uses 4-(trifluoromethyl)benzenesulfonyl chloride reacting with a substituted pyridinamine in pyridine .
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the dichloro substituents in the target compound.
2,6-Dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide Derivatives (e.g., Compound 59)
- Structure : Features a pyrazole ring substituted with methyl groups and a piperazine-linked pyridine.
- Synthesis : Utilizes Suzuki-Miyaura cross-coupling between a brominated dichlorobenzenesulfonamide and a boronate ester .
Pharmacological and Physicochemical Properties
Electronic and Lipophilic Profiles
- Target Compound : Dichloro substituents increase electron-withdrawing effects (Hammett σ ≈ 0.78 for Cl), while the thiophene-pyridine system contributes moderate lipophilicity (estimated logP ≈ 3.2).
- Compound IIIa : Methoxy groups (σ ≈ -0.27) reduce electron withdrawal, lowering logP (~2.1) and enhancing aqueous solubility.
- Compound 17d : Trifluoromethyl group (σ ≈ 0.54) increases logP (~3.8), favoring membrane permeability but risking solubility limitations .
Data Table: Key Comparative Metrics
Biological Activity
2,6-Dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034596-89-7 |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O₂S₂ |
| Molecular Weight | 399.3 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related sulfonamides reported minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These findings suggest that the compound may inhibit protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated an EC₅₀ value of approximately 130 μM in inhibiting cell proliferation in various cancer models . The mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
-
Study on Antiviral Properties :
A recent investigation into N-Heterocycles highlighted the potential of compounds like this compound as antiviral agents. The study reported enhanced activity against HIV reverse transcriptase, with some derivatives showing IC₅₀ values significantly lower than traditional antiviral drugs . -
Antibiofilm Activity :
Another study evaluated the antibiofilm activity of similar sulfonamide compounds against Pseudomonas aeruginosa. The results indicated that certain derivatives could reduce biofilm formation by over 55%, surpassing that of standard treatments like ciprofloxacin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may lead to the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
A robust synthesis strategy typically involves sequential coupling of the thiophene-pyridine hybrid core with the benzenesulfonamide moiety. Key steps include:
- Thiophene-Pyridine Coupling : Use organometallic catalysts (e.g., Pd-based catalysts) to couple thiophene-3-yl groups with pyridine derivatives under inert conditions (e.g., THF/hexane) .
- Sulfonamide Introduction : React the intermediate with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., NaH or DMAP) to form the sulfonamide bond .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) ensures purity. Validate with NMR and HPLC .
Q. Which analytical techniques are most effective for characterizing structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene-pyridine linkage and sulfonamide group) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Solubility Variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays.
- Receptor Binding Assays : Conduct competitive binding studies with radiolabeled ligands to quantify affinity (e.g., IC₅₀ comparisons) .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH or -COOH) to the benzenesulfonamide moiety to enhance water solubility without compromising target binding .
- Metabolic Stability : Test hepatic microsome models (human/rat) to identify metabolic hotspots. Fluorine substitution at vulnerable positions can reduce CYP450-mediated degradation .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors). Focus on sulfonamide interactions with catalytic residues .
- QSAR Modeling : Train models on derivatives with modified thiophene/pyridine substituents to predict bioactivity trends .
Experimental Design & Environmental Impact
Q. What experimental frameworks assess environmental persistence and toxicity?
- Degradation Studies : Expose the compound to simulated sunlight (UV irradiation) and analyze breakdown products via LC-MS .
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests to determine EC₅₀ values. Compare with EPA guidelines .
- Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .
Q. How to design a high-throughput screening (HTS) protocol for this compound?
- Assay Plate Format : Use 384-well plates with robotic liquid handling for dose-response curves (1 nM–100 µM).
- Positive/Negative Controls : Include known agonists/antagonists of the target pathway.
- Z’-Factor Validation : Ensure Z’ > 0.5 to confirm assay robustness .
Data Interpretation & Validation
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR Knockout Models : Silence putative target genes in cell lines and assess rescue effects post-treatment .
- Thermal Shift Assays (TSA) : Monitor protein melting shifts to confirm direct binding .
- Transcriptomics : Perform RNA-seq on treated vs. untreated samples to identify downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
